1-{[N-(4-fluorophenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide
Overview
Description
1-{[N-(4-fluorophenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[N-(4-fluorophenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluoroaniline with a suitable carbonyl compound to form the carbamoyl intermediate. This intermediate is then reacted with piperidine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[N-(4-fluorophenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{[N-(4-fluorophenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{[N-(4-fluorophenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(N-(4-fluorophenyl)carbamoyl)aziridine
- 1-(N-(3-fluorophenyl)carbamoyl)-4-methylpiperazine
- 1-(N-(4-fluorophenyl)carbamoyl)pyrazole
Uniqueness
1-{[N-(4-fluorophenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O2/c20-15-4-6-16(7-5-15)22-17(25)14-23-12-8-19(9-13-23,18(21)26)24-10-2-1-3-11-24/h4-7H,1-3,8-14H2,(H2,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJXJJGSDXIDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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